molecular formula C6H10ClN3O B2749213 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride CAS No. 2126178-31-0

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride

Cat. No.: B2749213
CAS No.: 2126178-31-0
M. Wt: 175.62
InChI Key: YQROHUHTNINFDR-UHFFFAOYSA-N
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Description

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride is an organic compound with the molecular formula C6H10ClN3O. It is a hydrochloride salt form of a pyrazole derivative, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride typically involves the reaction of pyrazole derivatives with appropriate amines and other reagents. One common method includes the reaction of 1-methyl-1H-pyrazol-4-amine with chloroacetyl chloride in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-amino-1-(1-methylpyrazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9-4-5(3-8-9)6(10)2-7;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROHUHTNINFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-31-0
Record name 2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one hydrochloride
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